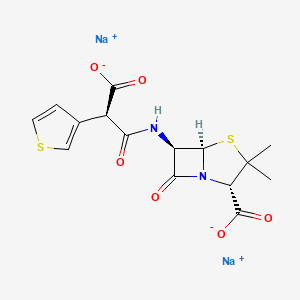

Ticarcillin disodium salt

Descripción general

Descripción

La ticarcilina monosódica es un antibiótico carboxipenicilina que pertenece a la clase de las β-lactámicos. Se utiliza principalmente como un antibiótico inyectable para el tratamiento de infecciones bacterianas gramnegativas, particularmente las causadas por Pseudomonas aeruginosa y Proteus vulgaris . La ticarcilina monosódica es altamente soluble en agua y se proporciona como un polvo blanco o amarillo pálido .

Mecanismo De Acción

La ticarcilina monosódica ejerce sus efectos antibacterianos inhibiendo la reticulación del peptidoglicano durante la síntesis de la pared celular bacteriana. Esta inhibición se produce mediante la unión de la ticarcilina a proteínas de unión a penicilina, que son esenciales para la construcción de la pared celular. Como resultado, la pared celular bacteriana se debilita, lo que conduce a la lisis y muerte celular . El anillo β-lactámico de la ticarcilina es crucial para su actividad, pero puede ser escindido por β-lactamasas, lo que hace que el antibiótico sea ineficaz contra las bacterias productoras de β-lactamasas .

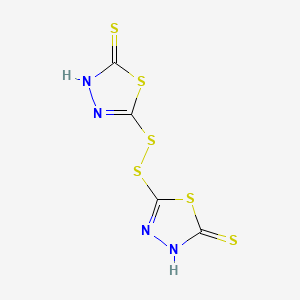

Compuestos similares:

Carbenicilina: Otra carboxipenicilina con un espectro de actividad similar, pero menos efectiva contra Pseudomonas aeruginosa.

Azlocilina: Una ureidopenicilina con una actividad más amplia contra las bacterias gramnegativas, pero menos estable en soluciones acuosas.

Mezlocilina: Similar a la azlocilina, pero con un espectro de actividad ligeramente diferente.

Singularidad de la ticarcilina monosódica: La ticarcilina monosódica es única debido a su alta solubilidad en agua, lo que la hace adecuada para la administración intravenosa. Su eficacia contra Pseudomonas aeruginosa y su uso en combinación con inhibidores de β-lactamasas como el ácido clavulánico mejoran aún más su utilidad clínica .

Análisis Bioquímico

Biochemical Properties

Ticarcillin disodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly PBP 2a in Staphylococcus aureus . This interaction prevents the cross-linking of peptidoglycan, a vital component of the bacterial cell wall, leading to cell lysis and death . Additionally, ticarcillin disodium is susceptible to degradation by beta-lactamases, which can inactivate the antibiotic .

Cellular Effects

Ticarcillin disodium exerts its effects on various types of bacterial cells by disrupting cell wall synthesis. This disruption leads to cell lysis and death, effectively eliminating the bacterial infection . In addition to its bactericidal activity, ticarcillin disodium can influence cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan . This inhibition can affect cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of ticarcillin disodium involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . By binding to these proteins, ticarcillin disodium inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands . This inhibition prevents the formation of a stable cell wall, leading to bacterial cell death. Ticarcillin disodium’s beta-lactam ring structure is essential for its binding to PBPs and its subsequent antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ticarcillin disodium can change over time due to its stability and degradation. Ticarcillin disodium is highly soluble in water but should be dissolved immediately before use to prevent degradation . Over time, the antibiotic may lose its efficacy due to hydrolysis of the beta-lactam ring, which is essential for its antibacterial activity . Long-term studies have shown that ticarcillin disodium can maintain its bactericidal activity for a limited period, but its effectiveness decreases with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of ticarcillin disodium vary with different dosages. At therapeutic doses, ticarcillin disodium effectively treats bacterial infections without causing significant adverse effects . At high doses, ticarcillin disodium can cause neurotoxic reactions, particularly in animals with impaired renal function . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antibiotic’s efficacy but increases the risk of toxicity .

Metabolic Pathways

Ticarcillin disodium is primarily metabolized in the liver and excreted through the kidneys . The metabolic pathways involve the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive . Enzymes such as beta-lactamases can accelerate this hydrolysis, leading to the degradation of ticarcillin disodium . The presence of clavulanic acid can inhibit beta-lactamases, thereby prolonging the antibiotic’s activity .

Transport and Distribution

Ticarcillin disodium is transported and distributed within cells and tissues through the bloodstream . It binds to plasma proteins, with approximately 45% of the drug being protein-bound . This binding affects its distribution and localization within the body. Ticarcillin disodium is primarily excreted through the kidneys, with a half-life of approximately 1.1 hours . The antibiotic’s distribution is influenced by its solubility and protein-binding properties .

Subcellular Localization

Ticarcillin disodium localizes primarily in the bacterial cell wall, where it exerts its bactericidal activity . The antibiotic targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting cell wall synthesis . This localization is crucial for its effectiveness in treating bacterial infections. Ticarcillin disodium does not undergo significant post-translational modifications or targeting signals, as its activity is primarily dependent on its interaction with PBPs .

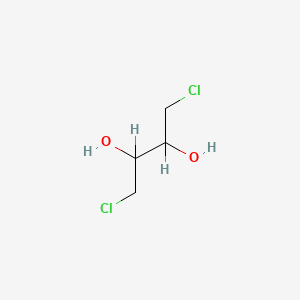

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la ticarcilina monosódica implica la acilación del ácido 6-aminopenicilánico con un derivado del ácido tiofeno acético carbosustituido. La reacción se lleva a cabo típicamente en un medio acuoso bajo condiciones controladas de pH para garantizar la estabilidad del anillo β-lactámico .

Métodos de producción industrial: La producción industrial de ticarcilina monosódica sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y eficacia del producto final. El compuesto se cristaliza, filtra y seca para obtener la forma de sal monosódica .

Tipos de reacciones:

Oxidación: La ticarcilina monosódica puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: El compuesto es relativamente estable bajo condiciones reductoras, pero grupos funcionales específicos pueden ser susceptibles a la reducción.

Sustitución: La ticarcilina monosódica puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo β-lactámico.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones controladas.

Sustitución: Nucleófilos como aminas o tioles en un disolvente acuoso u orgánico.

Principales productos formados:

Oxidación: Derivados oxidados del anillo de tiofeno.

Reducción: Formas reducidas de los grupos ácidos carboxílicos.

Sustitución: Derivados β-lactámicos sustituidos con propiedades antibacterianas modificadas.

Aplicaciones Científicas De Investigación

La ticarcilina monosódica tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Carbenicillin: Another carboxypenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.

Azlocillin: A ureidopenicillin with broader activity against Gram-negative bacteria but less stable in aqueous solutions.

Mezlocillin: Similar to azlocillin but with a slightly different spectrum of activity.

Uniqueness of Ticarcillin Monosodium: Ticarcillin monosodium is unique due to its high solubility in water, making it suitable for intravenous administration. Its effectiveness against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors like clavulanic acid further enhance its clinical utility .

Propiedades

Número CAS |

74682-62-5 |

|---|---|

Fórmula molecular |

C15H15N2NaO6S2 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

sodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |

Clave InChI |

PBVBBUWVRCCZHI-GHRKWLBTSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |

| 29457-07-6 | |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

Origen del producto |

United States |

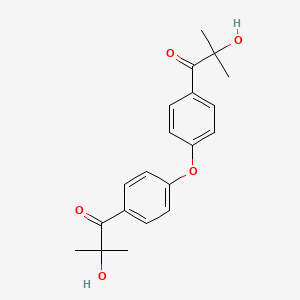

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

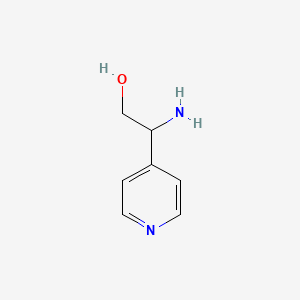

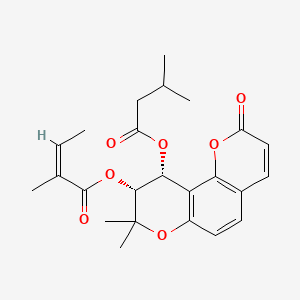

Feasible Synthetic Routes

Q1: What is the primary target of Ticarcillin Disodium and how does it exert its antibacterial effect?

A1: Ticarcillin Disodium, a semi-synthetic penicillin antibiotic, targets the penicillin-binding proteins (PBPs) found in the bacterial cell wall. [] Specifically, it inhibits the transpeptidase activity of PBPs, which are crucial enzymes for the final cross-linking step in peptidoglycan synthesis. [, ] This disruption weakens the cell wall, leading to bacterial cell lysis and death. [, ]

Q2: How does the presence of beta-lactamase affect the efficacy of Ticarcillin Disodium?

A2: Beta-lactamase enzymes, produced by certain bacteria, can hydrolyze the beta-lactam ring present in Ticarcillin Disodium, rendering it ineffective. [, ] This resistance mechanism is commonly observed in bacteria like Escherichia coli and Klebsiella pneumoniae. []

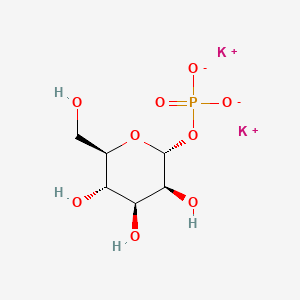

Q3: How does the addition of Clavulanate Potassium enhance the activity of Ticarcillin Disodium?

A3: Clavulanate Potassium is a beta-lactamase inhibitor that irreversibly binds to and inactivates these enzymes. [, , ] When combined with Ticarcillin Disodium, Clavulanate Potassium protects it from beta-lactamase degradation, thus broadening its spectrum of activity against beta-lactamase-producing bacteria. [, , , ]

Q4: What strategies can be employed to enhance the stability and solubility of Ticarcillin Disodium formulations?

A4: The addition of excipients like Disodium EDTA (Ethylene Diamine Tetraacetic Acid), Sodium Sulfite, and Glycine can significantly improve the stability of Ticarcillin Disodium formulations. [] Furthermore, optimizing the pH and using appropriate buffer systems can enhance solubility and stability. []

Q5: How does the age of foals influence the pharmacokinetics of Ticarcillin Disodium and Clavulanate Potassium?

A5: Research indicates that 3-day-old foals exhibit significantly lower clearance rates and a larger volume of distribution for Ticarcillin compared to 28-day-old foals, suggesting immature renal excretion mechanisms in younger animals. [] Clavulanate Potassium displayed similar age-related differences in elimination rates. []

Q6: Has Ticarcillin Disodium demonstrated efficacy against Legionella pneumophila infections?

A6: Studies using a neutropenic weanling rat model of Legionella pneumophila pneumonia showed that while Ticarcillin Disodium alone was ineffective, the combination of Ticarcillin Disodium and Clavulanate Potassium produced bactericidal effects comparable to Erythromycin. [] This finding highlights the importance of Clavulanate Potassium in extending the spectrum of activity.

Q7: How effective is Ticarcillin Disodium/Clavulanate Potassium in treating obstetric and gynecologic infections?

A7: Clinical studies indicate that Ticarcillin Disodium/Clavulanate Potassium is a safe and effective treatment option for various obstetric and gynecologic infections, including postpartum endometritis and pelvic inflammatory disease. [, , , , , ]

Q8: What are the primary mechanisms of resistance to Ticarcillin Disodium?

A8: The most common resistance mechanism is the production of beta-lactamases by bacteria, which hydrolyze the beta-lactam ring of Ticarcillin Disodium, rendering it inactive. [, ] Other mechanisms include alterations in PBPs, reducing their affinity for Ticarcillin Disodium, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3029616.png)